5-Fluoro-2-methyl-3-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
JYVCQKBWEZHUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Methyl 3 Nitrophenol and Analogues
Nitration Reactions of Fluorophenol Precursors
Direct nitration of a substituted phenol (B47542) is a common method for introducing a nitro group onto an aromatic ring. However, the success of this approach is highly dependent on the electronic and steric effects of the substituents already present on the ring, which influence both the reaction rate and the position of the incoming nitro group.
Optimization of Nitration Conditions for Regioselectivity (e.g., mild nitration)
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, which can lead to over-reaction, oxidation, and the formation of multiple isomers during nitration. libretexts.orglibretexts.org For a precursor like 5-fluoro-2-methylphenol, the powerful directing effect of the hydroxyl group would primarily favor substitution at the C4 and C6 positions. To achieve nitration at the C3 position, which is meta to the hydroxyl group, requires overcoming these strong directing effects.
Optimization of reaction conditions is crucial for controlling regioselectivity. This can involve:
Mild Nitrating Agents: Using milder nitrating agents than the typical nitric acid/sulfuric acid mixture can enhance selectivity. Acetyl nitrate (B79036), for instance, is a less aggressive reagent suitable for sensitive substrates. nih.gov
Protecting Groups: The strong activating effect of the hydroxyl group can be temporarily masked by converting it into a less activating group, such as an ester or a sulfonate. google.com For example, a phenol can be converted to a phenyl benzenesulfonate. After nitration, the protecting group is removed by hydrolysis to regenerate the hydroxyl group. This strategy was successfully employed in the preparation of 4-chloro-2-methyl-5-nitro-phenol, where protecting the hydroxyl group as a sulfonate directed the nitration to the desired position. google.com
Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature can influence the isomer distribution.
Catalysis: Catalytic antibodies have been shown to induce regioselectivity in the nitration of phenol, favoring the formation of 2-nitrophenol (B165410). nih.gov While not a conventional method, it highlights the potential of catalyst design to control reaction outcomes.
Influence of Starting Material Substitution on Reaction Outcomes
The substituents on the phenol precursor are the primary determinants of the nitration outcome. libretexts.orglumenlearning.com In a potential precursor like 4-fluoro-2-methylphenol, the directing effects of the substituents must be carefully considered. sigmaaldrich.com
Hydroxyl (-OH): Strongly activating and ortho-, para-directing. libretexts.org
Methyl (-CH₃): Activating and ortho-, para-directing. youtube.com
Fluoro (-F): Deactivating yet ortho-, para-directing due to a combination of a strong electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.orgresearchgate.net
The directing effects are not simply additive; they can either reinforce or oppose each other. For the nitration of m-cresol (B1676322) (3-methylphenol), the isomer distribution is highly dependent on reaction conditions. oup.com Direct nitration of its derivatives like tri-m-tolyl phosphate (B84403) yields primarily the 4-nitro isomer, whereas a sulfonation-nitration-desulfonation sequence can be used to selectively produce the 6-nitro isomer. oup.com This demonstrates how the choice of synthetic sequence and the presence of temporary blocking groups (like sulfonate) can manipulate the inherent directing effects of the starting material's substituents to achieve a desired, less favored isomer.
| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong resonance donation |
| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive donation and hyperconjugation |
| -F (Fluoro) | Deactivating | Ortho, Para | Strong inductive withdrawal, weaker resonance donation libretexts.orgresearchgate.net |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong inductive and resonance withdrawal lumenlearning.com |
Diazotization and Hydrolysis Routes from Nitroaniline Derivatives
An alternative and often more regioselective strategy for synthesizing phenols is the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. doubtnut.com This multi-step approach circumvents the challenges of controlling regioselectivity in direct nitration of highly activated phenols.
The general sequence involves:
Preparation of the Nitroaniline Precursor: The starting material is the appropriately substituted nitroaniline. For the target compound, this would be 5-fluoro-2-methyl-3-nitroaniline. This precursor itself would need to be synthesized, for instance, by nitration of 5-fluoro-2-methylaniline (B146954) or amination of a suitable di-nitro compound. A patented method for a related compound, 5-fluoro-2-nitroaniline, starts from 2,4-difluoronitrobenzene (B147775) and reacts it with ammonia. google.com
Diazotization: The nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (0–10 °C). google.comresearchgate.net This converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).
Hydrolysis: The aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group and is displaced by water, releasing nitrogen gas and forming the corresponding phenol. google.comprepchem.com
A patented process for the preparation of the analogue 5-fluoro-2-nitrophenol (B146956) utilizes this exact route. google.com 5-Fluoro-2-nitroaniline is dissolved in an aqueous sulfuric acid solution and treated with sodium nitrite at 0-10 °C. The resulting diazonium salt solution is then heated to 90-95 °C to yield 5-fluoro-2-nitrophenol. google.com This method's success hinges on the clean and high-yielding conversion of the amine to the phenol, with the positions of all other substituents, including the nitro group, already fixed.
| Starting Nitroaniline | Product Phenol | Reference |
|---|---|---|
| 5-Fluoro-2-nitroaniline | 5-Fluoro-2-nitrophenol | google.com |
| 2-Methyl-5-nitroaniline | 2-Methyl-5-nitrophenol | prepchem.com |
| p-Nitroaniline | p-Nitrophenol | researchgate.netgoogle.com |
| 2-Chloro-4-nitroaniline | 2-Chloro-4-nitrophenol | google.com |
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced tools and methodologies that can improve the efficiency, safety, and scalability of synthesizing complex molecules like substituted nitrophenols.
Continuous-Flow Synthesis Approaches for Nitroaromatic Compounds
Nitration reactions are often highly exothermic and can pose significant safety risks, especially on an industrial scale. europa.eu Continuous-flow synthesis, which involves performing chemical reactions in a continuously flowing stream through a microreactor or tube, has emerged as a superior alternative to traditional batch processing for nitration. rsc.orgresearchgate.net
Key advantages of flow chemistry for nitration include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent the formation of dangerous hotspots and reduce the risk of thermal runaways. europa.eu
Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the fine-tuning of reaction conditions, often leading to higher yields and better selectivity compared to batch reactions. rsc.org
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by numbering-up (running multiple reactors in parallel), which is more straightforward than scaling up large batch reactors. researchgate.net
This technology has been successfully applied to the synthesis of various nitroaromatic compounds. rsc.org A patent specifically describes a method for the continuous production of 5-fluoro-2-nitrophenol from 2,4-difluoronitrobenzene, highlighting the industrial applicability of this technique for synthesizing relevant analogues. google.com Furthermore, continuous-flow platforms have been developed for the safe in-situ generation and use of unstable nitrating agents like acetyl nitrate for the synthesis of nitrofuran pharmaceuticals. nih.gov
Stereoselective Synthesis of Fluorinated Aromatic Systems
The target molecule, 5-fluoro-2-methyl-3-nitrophenol, is achiral and therefore its synthesis does not require stereoselective control. However, the field of fluorinated aromatics includes a vast number of chiral molecules that are important in pharmaceuticals and materials science. mdpi.comnih.gov The principles of stereoselective synthesis become critical when developing derivatives of the title compound that possess stereogenic centers.
Fluorinated cyclopropanes, for example, are highly sought-after pharmacophores. nih.govresearchgate.net Recent advances have demonstrated biocatalytic strategies using engineered myoglobin-based catalysts for the highly stereoselective synthesis of mono- and di-fluorinated cyclopropanes. nih.govresearchgate.net Other methods for the asymmetric synthesis of chiral fluorinated molecules include:
Catalytic Asymmetric Mannich Reactions: This provides an efficient route to fluorinated amino compounds. mdpi.com
Asymmetric Allylic Alkylation: Used for synthesizing molecules with vicinal stereogenic centers. mdpi.com
Cycloaddition Reactions: These reactions offer a powerful methodology for the stereochemically controlled synthesis of various heterocyclic systems containing fluorine. nih.gov
While not directly applicable to the synthesis of this compound itself, these advanced stereoselective techniques are essential for accessing a broader class of structurally complex and biologically relevant fluorinated aromatic compounds.
Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methyl 3 Nitrophenol
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of the benzene (B151609) ring in 5-Fluoro-2-methyl-3-nitrophenol is significantly influenced by its substituents, which direct the course of both electrophilic and nucleophilic aromatic substitution reactions.
Role of Nitro and Fluoro Substituents in Reactivity
The electronic properties of the substituents on the aromatic ring are critical in determining the molecule's susceptibility to attack. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution by reducing its electron density. fiveable.melibretexts.org This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the fluorine atom (-F), while also electron-withdrawing via an inductive effect, can donate electron density through a resonance effect. libretexts.org However, its strong inductive withdrawal generally results in deactivation.
In the context of nucleophilic aromatic substitution (SNAr), electron-withdrawing groups like the nitro group are strongly activating, particularly when positioned ortho or para to a potential leaving group. mdpi.comlibretexts.org They stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The pentafluorosulfanyl (SF₅) group, which has an even stronger electron-withdrawing character than the nitro group, has been studied in similar systems to enhance reactivity towards nucleophiles. beilstein-journals.org
| Substituent | Position on Ring | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |
|---|---|---|---|---|
| -OH (Hydroxyl) | 1 | Strongly Electron-Donating, Activating | Directs Ortho, Para | Deactivating |
| -CH₃ (Methyl) | 2 | Weakly Electron-Donating, Activating | Directs Ortho, Para | Deactivating |
| -NO₂ (Nitro) | 3 | Strongly Electron-Withdrawing, Deactivating | Directs Meta | Activating (especially for leaving groups at ortho/para positions) |
| -F (Fluoro) | 5 | Electron-Withdrawing (Inductive), Deactivating | Directs Ortho, Para | Activating (as a leaving group) |
Nucleophilic Displacement of Halogen and Nitro Groups
In nucleophilic aromatic substitution, both the halogen atom and the nitro group can potentially serve as leaving groups. The relative mobility of these groups is a subject of mechanistic investigation. Studies on related meta-substituted nitrobenzenes have shown that the nitro group can be displaced by nucleophiles like phenols in the presence of potassium carbonate. researchgate.net In competitive reactions between 1,3-dinitrobenzene (B52904) and 1-fluoro-3-nitrobenzene, the nitro group exhibited a higher mobility than the fluorine atom, a phenomenon attributed to entropy control of the reactivity. researchgate.net
The substitution of a fluorine atom in SNAr reactions is a well-documented process. In compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov The reaction mechanism for the substitution of fluorine can differ from that of other halogens like chlorine. The substitution of a fluorine atom often proceeds through a distinct intermediate σ-adduct, whereas chlorine substitution may occur in a single step where the adduct is a transition state. mdpi.com
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the chemical properties of the aromatic ring. spcmc.ac.in For this compound, this transformation would yield 3-Amino-5-fluoro-2-methylphenol.
A variety of reagents and conditions can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. sci-hub.st
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are highly effective. wikipedia.orgsci-hub.st This is often a clean and efficient method, but care must be taken as other functional groups can also be reduced.
Metal and Acid: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgyoutube.com The reaction typically proceeds in two steps: the reduction itself, followed by the addition of a base to neutralize the resulting ammonium (B1175870) salt and liberate the free amine. youtube.com
Transfer Hydrogenation: This approach uses a source of hydrogen other than H₂ gas. Formic acid, ammonium formate, or hydrazine (B178648) in the presence of a catalyst like Pd/C or Raney nickel can be used. wikipedia.orgorganic-chemistry.org These methods can offer improved chemoselectivity.
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) can be used for the selective reduction of one nitro group in a polynitro compound. spcmc.ac.in
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation using palladium on a carbon support. | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate). |
| Sn, HCl | Dissolving metal reduction using tin in hydrochloric acid. | Aqueous acidic medium, often requires heating. Followed by basic workup. |
| Fe, HCl/Acetic Acid | Similar to Sn/HCl, iron is often preferred for its lower cost and environmental impact. | Acidic medium, often refluxing. |
| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent often used in aqueous solutions. | Aqueous or mixed aqueous/organic solvent systems. |
Photochemical Reactivity and Degradation Mechanisms
The photochemical behavior of nitrophenols is of significant interest due to their role as environmental contaminants and their potential for light-induced reactions. While specific studies on this compound are not abundant, the general mechanisms of nitrophenol photodegradation are well-established.
Upon absorption of UV light, nitrophenols can be excited to singlet and triplet states. These excited states are more reactive than the ground state and can undergo various transformations. Key degradation pathways often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the aromatic ring. The nitro group itself can undergo photoreduction, leading to the formation of nitroso and amino derivatives. Ring cleavage is also a possible outcome, resulting in the formation of smaller aliphatic compounds.
Investigating Ester Hydrolysis in Related Ester Derivatives
Ester derivatives of phenols, particularly nitrophenols, are frequently used as substrates to study reaction mechanisms, including hydrolysis. The ester formed from this compound, for example, a benzoate (B1203000) ester, would be a substrate for hydrolysis studies. The rate of this hydrolysis is highly dependent on the electronic nature of the phenol (B47542) leaving group.
The hydrolysis of p-nitrophenyl esters is a classic system for investigating enzyme kinetics and reaction mechanisms. nih.govsemanticscholar.org The p-nitrophenoxide ion is an excellent leaving group because its negative charge is stabilized by the electron-withdrawing nitro group. mdpi.com The release of the yellow p-nitrophenoxide ion during hydrolysis can be easily monitored by UV-Vis spectrophotometry. semanticscholar.org
The mechanism of ester hydrolysis typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.orgmdpi.com This intermediate then collapses, expelling the phenoxide leaving group. The rate of this reaction is accelerated by substituents on the phenyl ring that increase its ability to stabilize a negative charge. In the case of an ester of this compound, the electron-withdrawing effects of both the nitro and fluoro groups would enhance the stability of the corresponding phenoxide ion, thereby increasing the rate of hydrolysis compared to an ester of phenol itself.
| Factor | Influence on Ester Hydrolysis Rate | Rationale for this compound Ester |
|---|---|---|
| Nitro Group (-NO₂) | Increases Rate | Strongly electron-withdrawing; stabilizes the negative charge on the phenoxide leaving group. mdpi.com |
| Fluoro Group (-F) | Increases Rate | Inductively electron-withdrawing; contributes to the stabilization of the phenoxide. semanticscholar.org |
| Methyl Group (-CH₃) | Decreases Rate | Electron-donating; slightly destabilizes the negative charge on the phenoxide. |
| pH of Solution | Increases with pH | The concentration of the stronger nucleophile, hydroxide (OH⁻), increases at higher pH, accelerating the reaction. semanticscholar.org |
Derivatization Strategies and Synthetic Utility of 5 Fluoro 2 Methyl 3 Nitrophenol As a Building Block
Incorporation into Complex Organic Architectures
The presence of three distinct functional groups on the aromatic ring of 5-fluoro-2-methyl-3-nitrophenol allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex organic architectures. The hydroxyl group can undergo etherification or esterification reactions, while the nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation and diazotization. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, often remains as a key structural element, imparting unique electronic properties to the final molecule.
One of the primary strategies for incorporating this building block into larger molecules is through the reduction of the nitro group to an aniline (B41778) derivative, 5-fluoro-2-methyl-3-aminophenol. This transformation unlocks a plethora of synthetic possibilities. For instance, the resulting aminophenol can be acylated with various carboxylic acids or their derivatives to form amides, a common functional group in many biologically active compounds.
Interactive Table: Derivatization Reactions of this compound
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | Alkyl halide, Base | Etherification | 5-Fluoro-2-methyl-3-nitroalkoxybenzene |
| This compound | Acyl chloride, Base | Esterification | 5-Fluoro-2-methyl-3-nitrophenyl acetate |
| This compound | H₂, Pd/C | Reduction | 5-Fluoro-2-methyl-3-aminophenol |
| 5-Fluoro-2-methyl-3-aminophenol | Carboxylic acid, Coupling agent | Amidation | N-(5-Fluoro-3-hydroxy-2-methylphenyl)amide |
Synthesis of Heterocyclic Systems Containing this compound Motifs
The strategic placement of functional groups in this compound and its derivatives makes it a powerful precursor for the synthesis of a variety of heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting 5-fluoro-2-methyl-3-aminophenol can undergo intramolecular or intermolecular cyclization reactions to form heterocycles such as benzoxazoles, benzothiazoles, and quinolines.
For example, the reaction of 5-fluoro-2-methyl-3-aminophenol with a suitable carboxylic acid or its derivative can lead to the formation of a 2-substituted benzoxazole (B165842). This reaction typically proceeds through the initial formation of an amide, followed by an acid-catalyzed intramolecular cyclization with the elimination of water. The fluorine and methyl substituents on the benzoxazole ring can significantly influence the biological activity and physical properties of the resulting molecule. A related compound, 5-fluoro-2-nitrophenol (B146956), has been utilized in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones and 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have shown potential as inhibitors of angiogenesis. sigmaaldrich.com
Interactive Table: Heterocyclic Systems from 5-Fluoro-2-methyl-3-aminophenol
| Reactant 1 | Reactant 2 | Heterocyclic Product |
|---|---|---|
| 5-Fluoro-2-methyl-3-aminophenol | Carboxylic Acid | 2-Substituted-6-fluoro-5-methylbenzoxazole |
| 5-Fluoro-2-methyl-3-aminophenol | β-Ketoester | 6-Fluoro-5-methyl-4-hydroxyquinoline derivative |
| 5-Fluoro-2-methyl-3-aminophenol | Carbon disulfide | 6-Fluoro-5-methylbenzothiazole-2-thiol |
Development of Modified Phenolic Structures for Research Applications
The modification of the phenolic hydroxyl group in this compound is a key strategy for developing novel structures with specific research applications. Etherification and esterification are common methods to alter the polarity, solubility, and binding characteristics of the parent molecule. For instance, the synthesis of a series of ether derivatives can be used to probe the steric and electronic requirements of a biological target.
Furthermore, the phenolic hydroxyl group can be used as a handle for the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups, facilitating the use of these modified structures in biochemical and cell-based assays. The development of such molecular probes is crucial for studying biological processes and for the high-throughput screening of potential drug candidates. The synthesis of modified phenolic resins from renewable resources like cardanol (B1251761) is an area of active research. researchgate.netorientjchem.org These resins can be further modified through processes like epoxidation to enhance their properties. orientjchem.orgsemanticscholar.org
Precursor Roles in Advanced Material Science Research
The unique combination of functional groups in this compound also makes it a valuable precursor in the field of advanced material science. The phenolic hydroxyl group allows for its incorporation into phenolic resins, which are known for their high thermal stability, chemical resistance, and flame retardant properties. researchgate.netmdpi.com The presence of the fluorine atom can enhance the thermal stability and chemical resistance of the resulting polymer.
The nitro group can be a source of nitrogen for the formation of nitrogen-containing polymers or can be transformed into other functional groups suitable for polymerization. For example, reduction to an amine followed by diazotization and coupling can be used to create azo-dyes integrated into a polymer backbone, leading to materials with interesting optical properties. Boron-modified phenolic resins are noted for their excellent heat resistance and are used in aerospace and other high-performance applications. mdpi.com
Advanced Spectroscopic Characterization Techniques in 5 Fluoro 2 Methyl 3 Nitrophenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For 5-Fluoro-2-methyl-3-nitrophenol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, nitro, and hydroxyl groups. The methyl group typically appears as a singlet in the upfield region of the spectrum. The coupling between adjacent protons can provide further structural information. For instance, in related compounds like 2-nitro-m-cresol, coupling constants between aromatic protons have been observed. chemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Aromatic carbons typically resonate in the downfield region (around 110-160 ppm), with the carbon attached to the electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms showing characteristic shifts. docbrown.infochemicalbook.com For example, in the structurally similar phenol (B47542), four distinct chemical shifts are observed for the six carbon atoms due to molecular symmetry. docbrown.info The carbon of the methyl group will appear in the upfield region of the spectrum. youtube.com
Table 1: Representative ¹³C NMR Data for Related Compounds
| Compound | Functional Group | Chemical Shift (ppm) |
| 4'-chloroacetophenone | Ketone Carbon | ~200 |
| Valeronitrile | Nitrile Carbon | ~120 |
| 2-chloropyridine | Quaternary Carbon | ~151 |
| 1-propanol | sp³ Hybridized Carbons | < 77 |
Note: This table provides a general idea of chemical shifts for different carbon types and is based on data from various organic molecules. youtube.com
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Probing
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for detecting subtle changes in the fluorine's electronic environment. icpms.czbiophysics.org The chemical shift of the fluorine atom in the aromatic ring provides direct information about the electronic effects of the surrounding substituents. icpms.cznih.gov Furthermore, coupling between the fluorine nucleus and adjacent proton and carbon nuclei (¹H-¹⁹F and ¹³C-¹⁹F coupling) can provide valuable structural insights. icpms.cz
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying conformational isomers.
For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to:
O-H stretching of the phenolic hydroxyl group.
C-H stretching of the aromatic ring and the methyl group.
N-O stretching of the nitro group.
C-F stretching of the fluoro group.
Aromatic C=C stretching vibrations.
The positions and intensities of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. Computational methods are often used in conjunction with experimental data to assign vibrational modes accurately. orientjchem.org
Table 2: Characteristic Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Methyl (CH₃) | C-H Stretching | < 3000 |
| Aldehyde (C=O) | C=O Stretching | ~1670 |
Note: This table is based on data from related organic molecules and provides a general reference. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as the nitro group (NO₂), a methyl radical (CH₃), or carbon monoxide (CO). The presence of a fluorine atom would also influence the fragmentation. The fragmentation of aromatic nitro compounds often involves characteristic losses. nih.gov The isotopic pattern of chlorine, for instance, gives a distinct M+2 peak in a 3:1 ratio, which aids in the identification of chlorine-containing compounds. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. libretexts.orglibretexts.org The presence of the hydroxyl, methyl, and fluorine substituents on the aromatic ring will influence the position and intensity of these absorption bands. The solvent polarity can also affect the wavelength of maximum absorption (λmax), with n → π* transitions typically showing a blue shift (to shorter wavelengths) in more polar solvents. tanta.edu.eg
Fluorescence Quenching Spectroscopy in Analytical Research
Fluorescence quenching spectroscopy has emerged as a powerful and sensitive analytical technique for the detection and quantification of various quencher molecules, including nitroaromatic compounds. While direct research on this compound using this technique is not extensively documented in publicly available literature, the principles of fluorescence quenching by analogous nitrophenol derivatives provide a strong basis for its potential analytical applications. The presence of the electron-withdrawing nitro group on the aromatic ring is a key feature that enables these compounds to act as effective fluorescence quenchers.
The primary mechanism by which nitrophenols quench fluorescence is often attributed to photoinduced electron transfer (PET). researchgate.netmdpi.comrsc.org In this process, the electronically excited fluorophore donates an electron to the electron-deficient nitrophenol, leading to a non-radiative decay of the fluorophore's excited state and a consequent decrease in fluorescence intensity. researchgate.netyoutube.com The efficiency of this quenching is dependent on the electronic properties of both the fluorophore and the quencher. instras.com
Another possible quenching mechanism is the inner filter effect (IFE), where the quencher absorbs either the excitation or emission wavelength of the fluorophore, leading to an apparent decrease in fluorescence. rsc.org The contribution of each mechanism can be elucidated through careful experimental design and analysis.
The relationship between the fluorescence intensity and the concentration of the quencher is typically described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
where:
F₀ is the fluorescence intensity in the absence of the quencher.
F is the fluorescence intensity in the presence of the quencher.
Kₛᵥ is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot, where F₀/F is plotted against [Q], indicates a single quenching mechanism, which can be either dynamic (collisional) or static (formation of a non-fluorescent complex). wikipedia.orgedinst.comedinst.com Deviations from linearity can suggest the presence of multiple quenching mechanisms or other complex interactions. edinst.com
Detailed Research Findings from Analogous Compounds
Research on various nitrophenols has demonstrated the utility of fluorescence quenching for their sensitive detection. For instance, studies on 2,4,6-trinitrophenol (TNP) and p-nitrophenol (PNP) have shown significant fluorescence quenching with a variety of fluorophores.
A study utilizing a polyaniline-Ag composite as a fluorophore reported a high sensitivity for the detection of TNP and dinitrobenzene (DNB). mdpi.com The quenching was attributed to a photoinduced electron transfer mechanism, with the formation of an exciplex complex. mdpi.com The Stern-Volmer constants (Kₛᵥ) and limits of detection (LOD) were determined, highlighting the analytical potential of this method.
Another approach employed a europium-based fluorescent probe for the detection of p-nitrophenol in various ionic liquids. rsc.orgrsc.org The study found that the quenching efficiency was dependent on the solvent environment and proposed a synergistic quenching mechanism involving electrostatic interactions, PET, and the inner filter effect. rsc.orgrsc.org
Metal-organic frameworks (MOFs) have also been explored as fluorescent sensors for nitrophenols. A Zr(IV)-based MOF functionalized with benzylamino groups exhibited a strong quenching response to TNP and 2,4-dinitrophenol (B41442) (DNP), with low limits of detection. rsc.orgrsc.org
The following table provides illustrative data on the fluorescence quenching of various nitrophenols by different fluorophores, which can serve as a reference for potential studies on this compound.
| Fluorophore | Quencher | Quenching Constant (Kₛᵥ) (M⁻¹) | Limit of Detection (LOD) (M) | Reference |
| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | 0.1037 x 10⁶ | 5.58 x 10⁻⁷ | mdpi.com |
| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | 0.161 x 10⁴ | 23.30 x 10⁻⁶ | mdpi.com |
| Zr(IV)-based MOF (pZr-1) | 2,4,6-Trinitrophenol (TNP) | Not Reported | 1.1 x 10⁻⁸ | rsc.orgrsc.org |
| Zr(IV)-based MOF (pZr-1) | 2,4-Dinitrophenol (DNP) | Not Reported | 2.6 x 10⁻⁸ | rsc.orgrsc.org |
| Coumarin Derivative | p-Nitrophenol (from paraoxon) | Not Reported | 7.0 x 10⁻⁷ | nih.gov |
Computational and Theoretical Investigations of 5 Fluoro 2 Methyl 3 Nitrophenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely applied to phenolic compounds to understand their stability, reactivity, and spectroscopic properties. rjpn.orgresearchgate.net For nitrophenols, DFT calculations provide critical insights into their geometry, electronic distribution, and reaction pathways. rjpn.orgrsc.org
The molecular conformation of substituted nitrophenols is influenced by the interplay of steric and electronic effects from the various functional groups attached to the benzene (B151609) ring. For 5-Fluoro-2-methyl-3-nitrophenol, the orientation of the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups is critical. DFT optimization, often starting from geometries determined by methods like X-ray crystallography for similar compounds, can determine the most stable ground-state geometry. nih.gov
Furthermore, phenolic compounds can exhibit tautomerism, existing in different isomeric forms that can interconvert. Theoretical calculations are crucial for evaluating the relative stability of these tautomers. Studies on substituted pyrazolinones, for example, have used DFT calculations to determine that the most stable tautomer can depend on the phase (gas, solid, or solution). rsc.org For this compound, DFT could be used to compare the energy of the phenol (B47542) form with its potential tautomers, such as a quinone-like structure arising from intramolecular proton transfer, to determine the predominant species under various conditions.
Time-dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.orgchemrxiv.org For nitrophenols, TD-DFT calculations can accurately predict vertical excitation energies and help interpret experimental spectra. rsc.orgrsc.org The absorption spectra of nitrophenols are known to be sensitive to factors like pH and solvent, with the deprotonated (phenolate) forms typically showing a significant redshift (shift to longer wavelengths) compared to the protonated forms. rsc.orgnih.gov
The photoreactivity of nitrophenols is a subject of significant environmental interest. Upon absorbing UV light, these compounds can undergo various photochemical reactions. A key pathway studied via DFT is the photolysis of nitrophenols, which can lead to the formation of atmospheric nitrous acid (HONO), an important source of hydroxyl radicals (OH•). rsc.orgnih.gov Computational studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) reveal that photolysis can occur on the excited triplet state (T1), leading to the cleavage of the C-NO2 bond or intramolecular hydrogen transfer to the nitro group, followed by HONO elimination. rsc.orgrsc.orgnih.gov The presence of substituents like fluorine and methyl groups on the aromatic ring would modulate the absorption properties and the efficiency of these photochemical pathways.
| Compound | Typical Calculated Absorption Max (λmax) | Key Photochemical Reaction | Primary Photoproducts | Relevant Citations |
|---|---|---|---|---|
| 2-Nitrophenol | ~350 nm | Intramolecular H-transfer followed by dissociation | HONO, Phenoxyl Radical | rsc.orgnih.gov |
| 4-Nitrophenol | ~320 nm (protonated), ~400 nm (deprotonated) | C-NO2 bond cleavage, Hydrolysis | HONO, Phenol, OH• | rsc.orgrsc.orgrsc.org |
| 2,4-Dinitrophenol (B41442) | ~360 nm | Enhanced photoreactivity in organic solvents | Solvent-dependent products | rsc.org |
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the determination of reaction barriers. researchgate.net This provides deep insight into reaction mechanisms and selectivity. For nitrophenols, theoretical studies have explored various reaction pathways.
Photodissociation: As mentioned, the mechanism of HONO formation from nitrophenols in the gas and aqueous phases has been extensively explored using DFT. rsc.org These calculations help determine whether the reaction is unimolecular or assisted by solvent molecules like water. rsc.orgrsc.org
Nucleophilic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. DFT can be used to model the reactivity of different sites on the ring. rjpn.org Calculations on 2-nitrophenol show it has a high electrophilicity index, favoring nucleophilic substitution reactions. rjpn.org The fluorine atom in this compound is also a potential leaving group in nucleophilic aromatic substitution, and DFT could predict the chemoselectivity of such reactions.
Oxidation: The reaction of substituted phenols with oxidizing species like singlet oxygen (¹O₂) in sunlit waters is an important environmental degradation pathway. elsevierpure.comosti.gov DFT can be used to model the formation of precursor complexes and understand the electronic factors that govern the reaction rates.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Nitrophenolic Structures
QSAR is a computational modeling approach that aims to correlate the chemical structure of compounds with their physical, chemical, or biological activity. jst.go.jpnih.gov For classes of compounds like substituted phenols, QSAR models are widely used to predict reactivity and environmental fate, reducing the need for extensive experimental testing. jst.go.jpljmu.ac.uk
The core of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors are then used to build mathematical models that predict a property of interest. For the reactivity and interaction mechanisms of nitrophenolic structures, several classes of descriptors are crucial. jst.go.jp
Hydrophobicity: This is typically represented by the logarithm of the octanol-water partition coefficient (logP or logKow). It is a dominant parameter in many QSAR models, as it governs the partitioning of a chemical into biological membranes or organic phases in the environment. jst.go.jpjst.go.jp
Electronic Descriptors: These quantify the electronic properties of the molecule. Common descriptors include Hammett sigma constants (σ), acid dissociation constant (pKa), and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jst.go.jpnih.gov E(LUMO) is often correlated with electrophilicity, while E(HOMO) relates to the ability to donate electrons. nih.gov The difference, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. nih.gov Examples include molecular weight, molecular connectivity indices (e.g., ¹χv), and surface area. nih.govnih.gov
QSAR studies on substituted phenols have consistently shown that their reactivity is strongly dependent on a combination of hydrophobicity and electronic parameters. jst.go.jp For instance, the rate of oxidation by singlet oxygen has been successfully correlated with half-wave oxidation potentials and Hammett constants. elsevierpure.comosti.gov
| Descriptor Class | Example Descriptor | Relevance to Reactivity and Interaction Mechanisms | Relevant Citations |
|---|---|---|---|
| Hydrophobicity | logP / logKow | Governs partitioning into membranes and organic phases; affects bioavailability and interaction strength. | jst.go.jpjst.go.jp |
| Electronic | pKa | Determines the degree of ionization at a given pH, which strongly influences reactivity and transport. | jst.go.jp |
| E(HOMO) / E(LUMO) | Relate to electron-donating/accepting ability. E(LUMO) is often linked to electrophilicity and susceptibility to reduction. | nih.gov | |
| Hammett Constants (σ) | Quantify the electron-donating or -withdrawing effect of substituents, correlating with reaction rates. | jst.go.jp | |
| Topological | Molecular Connectivity Index (χ) | Encodes information about branching and size, which can relate to steric hindrance at a reaction site. | nih.govnih.gov |
QSAR models are essential tools for predicting the environmental fate of chemicals, which includes processes like biodegradation, soil sorption, and atmospheric oxidation. ljmu.ac.ukresearchgate.net International regulatory frameworks increasingly accept QSAR predictions as alternatives to experimental testing. ljmu.ac.uk
For nitrophenolic compounds, QSAR models can predict key endpoints that determine their persistence and transport in the environment.
Biodegradation: Models predict the rate or extent to which a chemical can be broken down by microorganisms.
Soil Sorption Coefficient (Koc): This parameter, often predicted from logP, describes how strongly a chemical adheres to organic matter in soil and sediment, affecting its mobility.
Reaction Rate Constants: QSARs can estimate the rate constants for specific degradation reactions, such as oxidation by atmospheric radicals or singlet oxygen in water. elsevierpure.comosti.gov
Several platforms and methodologies have been developed to generate robust QSAR models for regulatory purposes. The OPERA (OPEn structure-activity/property Relationship App) models, for example, are open-source tools developed using high-quality curated data from databases like PHYSPROP. researchgate.netbohrium.com These models are built following the OECD principles for QSAR validation and can predict a variety of physicochemical properties and environmental fate endpoints. researchgate.netbohrium.com For a compound like this compound, such models could be used to estimate properties like its logP, water solubility, and biodegradation half-life based solely on its chemical structure.
| Endpoint | Description | Typical Descriptors Used in Models | Relevant Citations |
|---|---|---|---|
| Octanol-Water Partition Coefficient (logP) | Measures hydrophobicity; fundamental to predicting many other properties. | Fragment-based contributions, topological indices. | researchgate.netbohrium.com |
| Soil Sorption Coefficient (logKoc) | Indicates tendency to bind to soil/sediment. | logP, connectivity indices. | researchgate.net |
| Biodegradation Half-Life | Estimates persistence against microbial degradation. | Structural fragments, molecular weight, logP. | researchgate.netbohrium.com |
| Atmospheric Oxidation Rate | Predicts reaction rate with atmospheric oxidants (e.g., •OH). | Electronic properties, specific structural alerts. | elsevierpure.comosti.gov |
Molecular Modeling and Dynamics Simulations
Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically detailing the molecular modeling and dynamics simulations of this compound. While this compound is available commercially and its basic properties are listed in various chemical catalogs, in-depth computational studies appear to be absent from the public domain.
Therefore, the generation of a detailed article on the molecular modeling and dynamics simulations of this compound, complete with research findings and data tables as requested, is not possible at this time due to the absence of foundational research on the topic. Further experimental and theoretical studies would be required to produce the data necessary to fulfill such a request.
Environmental Transformation Pathways and Bioremediation Research of Nitrophenols
Microbial Degradation Mechanisms
The bioremediation of nitrophenols, leveraging the metabolic capabilities of microorganisms, is a key area of research for environmental cleanup. jebas.org Bacteria, in particular, have evolved diverse strategies to utilize these compounds as sources of carbon and nitrogen. nih.gov
Bacteria have developed two primary oxidative pathways for the degradation of nitrophenols: the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) pathway. nih.gov
In the hydroquinone pathway , p-nitrophenol is initially oxidized by a monooxygenase, which removes the nitro group and forms hydroquinone. This is then further cleaved by a dioxygenase to yield intermediates that can enter the central metabolism. nih.govsigmaaldrich.com For instance, in Pseudomonas putida, the degradation of p-nitrophenol proceeds through the formation of hydroquinone. bldpharm.com
The 1,2,4-benzenetriol pathway is another significant route for nitrophenol degradation. In this pathway, a monooxygenase hydroxylates the aromatic ring, leading to the formation of a nitrocatechol. Subsequent enzymatic reactions release the nitrite (B80452) group and form 1,2,4-benzenetriol, which is then susceptible to ring cleavage. nih.gov Gram-positive bacteria like Arthrobacter species often utilize this pathway for the degradation of 4-nitrophenol (B140041) via 4-nitrocatechol (B145892) and hydroxyquinol. nih.gov
It is important to note that the presence of halogens, such as fluorine, on the aromatic ring can influence the metabolic route. The strong carbon-fluorine bond can make the compound more resistant to degradation. nih.gov However, some microbial systems have been shown to catalyze the dehalogenation of phenolic compounds. nih.gov
Table 1: Key Bacterial Pathways for Nitrophenol Degradation
| Pathway Name | Initial Step | Key Intermediate(s) | Example Microorganism(s) | Reference(s) |
| Hydroquinone Pathway | Monooxygenase-catalyzed removal of nitro group | Hydroquinone, Maleylacetate | Pseudomonas putida, Moraxella sp. | sigmaaldrich.combldpharm.com |
| 1,2,4-Benzenetriol Pathway | Monooxygenase-catalyzed hydroxylation | 4-Nitrocatechol, Hydroxyquinol, 1,2,4-Benzenetriol | Arthrobacter sp., Bacillus sp. | nih.gov |
The enzymatic machinery of nitrophenol-degrading microorganisms is central to their metabolic capabilities. Monooxygenases and dioxygenases are the primary enzymes responsible for initiating the breakdown of the aromatic ring.
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. In nitrophenol degradation, flavin-dependent monooxygenases are frequently involved in the initial hydroxylation or the removal of the nitro group. nih.gov For example, p-nitrophenol monooxygenase catalyzes the conversion of p-nitrophenol to hydroquinone. sigmaaldrich.com
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate, typically leading to ring cleavage. Hydroquinone 1,2-dioxygenase is a key enzyme in the hydroquinone pathway, breaking the aromatic ring of hydroquinone. sigmaaldrich.com
The presence of a halogen substituent can impact enzymatic activity. Some monooxygenase systems are capable of both hydroxylation and dehalogenation of halogenated phenols. nih.gov
Modern "omics" approaches, including genomics and proteomics, have provided deeper insights into the mechanisms of nitrophenol degradation. jebas.org Whole-genome sequencing of bacteria like Citrobacter freundii has identified genes encoding enzymes such as dioxygenases, hydrolases, and esterases that are implicated in the degradation of xenobiotics, including aromatic compounds. researchgate.net
Proteomic studies, which analyze the entire protein complement of an organism under specific conditions, can identify the key enzymes that are upregulated in the presence of nitrophenols. For example, analysis of Rhodococcus erythropolis has revealed the expression of specific monooxygenases and other enzymes when grown on certain xenobiotic compounds. These advanced analytical techniques are crucial for understanding the regulatory networks and the full metabolic potential of these microorganisms, paving the way for the development of more effective bioremediation strategies. jebas.orgnih.gov
Abiotic Degradation Processes in Environmental Matrices
In addition to microbial activities, abiotic processes play a significant role in the transformation of nitrophenols in the environment. These processes are primarily driven by light and chemical reactions in soil and water.
Photolysis, the breakdown of compounds by light, is a major abiotic degradation pathway for nitrophenols in the atmosphere and surface waters. mdpi.com Nitrophenols can absorb sunlight, which can lead to their direct photolytic degradation. chemicalbook.com This process can result in the formation of various products, including other nitroaromatic compounds and, in some cases, the release of nitrous acid (HONO) into the atmosphere. chemicalbook.com The rate of photolysis is influenced by factors such as the wavelength of light, the presence of other chemical species, and the environmental matrix. jebas.org For instance, the photolysis of 2-nitrophenol (B165410) can lead to the formation of secondary organic aerosols. jebas.org The photolytic half-life of nitrophenols can vary from hours in surface water to days. mdpi.com
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for nitrophenols under typical environmental pH conditions. However, the rate of hydrolysis can be influenced by the presence of other functional groups on the aromatic ring.
Oxidation reactions, other than those mediated by light, can also contribute to the transformation of nitrophenols. In soil and water, nitrophenols can react with naturally occurring oxidants. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, are also being explored for the treatment of nitrophenol-contaminated water.
Emerging Research Directions and Future Perspectives for 5 Fluoro 2 Methyl 3 Nitrophenol
The strategic placement of fluoro, methyl, and nitro groups on a phenol (B47542) scaffold makes 5-Fluoro-2-methyl-3-nitrophenol a compound of significant interest for future research and development. Its unique electronic and structural characteristics open up avenues in several cutting-edge areas of chemical science, from the synthesis of novel functional molecules to the development of sophisticated analytical tools and environmentally benign chemical processes. The convergence of its functionalities positions it as a versatile building block for interdisciplinary research.
Q & A
Basic: What synthetic routes are available for producing 5-Fluoro-2-methyl-3-nitrophenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nitration and fluorination steps. For example, nitration of fluorophenol derivatives using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group. Fluorination may precede or follow nitration, depending on substrate reactivity. Optimization includes:
- Temperature control : Excess heat can lead to by-products like dinitro compounds or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product.
Relevant Similar compounds like 5-Fluoro-2-nitrophenol require reflux in acetic acid for 12 hours to achieve >90% purity .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. For example, the fluorine atom deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 171.03 g/mol) and fragmentation patterns. Electron ionization (EI) at 70 eV is standard .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% threshold for research-grade material) .
- Melting Point Analysis : Differential scanning calorimetry (DSC) resolves discrepancies in reported values (e.g., 34–37°C vs. 75–77°C in isomers) .
Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to predict reactivity:
- Electrophilic Attack Sites : Nitro and fluorine groups direct incoming electrophiles. For example, fluorine’s -I effect deactivates the ring, favoring substitution at the 3-position .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for predicting reaction pathways in aqueous vs. organic media.
Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Advanced: How do steric and electronic effects influence the crystallization behavior of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular packing. Methyl groups introduce steric hindrance, reducing symmetry and favoring monoclinic crystal systems .
- Thermogravimetric Analysis (TGA) : Measures thermal stability. Nitro groups lower decomposition onset temperatures (e.g., ~200°C) compared to non-nitrated analogs .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts dominate in fluorinated nitrophenols) .
Basic: What purification strategies mitigate common by-products in the synthesis of fluorinated nitrophenols?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities like unreacted nitric acid .
- Distillation : Vacuum distillation (1–5 mmHg) isolates low-boiling by-products (e.g., 91°C flash point for 5-Fluoro-2-nitrophenol) .
- TLC Monitoring : Silica plates with UV254 detection identify nitro-containing contaminants early in synthesis .
Advanced: What mechanistic insights explain contradictory data on the photostability of nitrophenol derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Track λmax shifts under UV light. Nitro groups absorb at 310–330 nm, leading to nitro-to-nitrito isomerization .
- EPR Spectroscopy : Detects radical intermediates (e.g., NO₂•) formed during photodegradation .
- Contradiction Resolution : Discrepancies arise from solvent polarity (e.g., aqueous vs. acetonitrile) and oxygen content (anaerobic vs. aerobic conditions) .
Basic: How can researchers safely handle this compound given its hazardous properties?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to irritant properties (GHS07 classification) .
- Storage : Keep at 0–6°C in amber glass to prevent thermal decomposition and photodegradation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic NOx emissions .
Advanced: What environmental fate studies are relevant for assessing the persistence of this compound?
Methodological Answer:
- Biodegradation Assays : OECD 301D tests measure microbial degradation in activated sludge. Fluorine’s electronegativity slows breakdown .
- Hydrolysis Studies : Monitor pH-dependent degradation (t₁/₂ = 14 days at pH 7 vs. 2 days at pH 12) .
- Adsorption Modeling : Use Freundlich isotherms to predict soil binding (log Koc = 2.5–3.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
